molecular formula C18H18N4O2 B2406193 (1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034416-45-8

(1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2406193
CAS RN: 2034416-45-8
M. Wt: 322.368
InChI Key: ZRLIWYDVRHUXLD-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2 and its molecular weight is 322.368. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds with similar core structures have been extensively studied. For example, the synthesis of boric acid ester intermediates involving benzene rings showcases the methodological advancement in creating complex molecules through substitution reactions. The structures of these compounds were confirmed using spectroscopic methods (FTIR, NMR) and X-ray diffraction, highlighting the precision in molecular construction and analysis. Density Functional Theory (DFT) was utilized to compute the molecular structures, which were consistent with crystallographic data, revealing insights into molecular electrostatic potential and physicochemical properties (Huang et al., 2021).

Biological Activities and Applications

  • Research on derivatives of similar compounds has shown promising biological activities. For instance, compounds synthesized from chalcones and isoniazid demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. This indicates the potential for these compounds in developing new antimicrobial agents (Kumar et al., 2012).
  • The synthesis of imidazo[1,5-a]pyridine derivatives and their characterization revealed significant optical properties, with absorption and fluorescence spectra indicating large Stokes' shift ranges. This suggests applications in creating luminescent materials for various technological uses (Volpi et al., 2017).
  • Another study focused on the antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the compound's efficacy against mycobacterial strains. This research underlines the compound's potential in treating diseases caused by mycobacteria (R.V.Sidhaye et al., 2011).

Advanced Material Development

  • The development of precipitation-resistant solution formulations for poorly water-soluble compounds signifies another application area. This research is critical for enhancing the bioavailability of pharmaceutical compounds, demonstrating the versatility of these chemical structures in drug formulation (Burton et al., 2012).

properties

IUPAC Name

(1-methylpyrrol-2-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-10-5-8-15(21)18(23)22-11-9-14(12-22)16-19-17(24-20-16)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLIWYDVRHUXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrrol-2-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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